molecular formula C18H19ClN2O2S B14919309 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14919309
M. Wt: 362.9 g/mol
InChI Key: CRTCGOLGVQCNLX-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a dihydroisoquinolinecarbothioamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to form the desired isoquinolinecarbothioamide structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-NITROPHENOXY)ACETAMIDE
  • N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE
  • 4-CHLORO-2,5-DIMETHOXYANILINE

Uniqueness

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOTHIOAMIDE is unique due to its specific structural features, such as the combination of a chloro-substituted dimethoxyphenyl group and a dihydroisoquinolinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C18H19ClN2O2S/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(24)21-8-7-12-5-3-4-6-13(12)11-21/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)

InChI Key

CRTCGOLGVQCNLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCC3=CC=CC=C3C2)OC)Cl

Origin of Product

United States

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